molecular formula C19H17N3O3S B2828714 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 384849-37-0

5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2828714
CAS No.: 384849-37-0
M. Wt: 367.42
InChI Key: BVFQVWVNNJGCOP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a synthetic triazolothiazine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within the triazolothiazine and related triazolothiadiazine classes have demonstrated a wide spectrum of promising biological activities in preliminary studies, suggesting this compound's potential as a versatile scaffold for pharmacological investigation . Potential Research Applications and Value This compound is primarily utilized as a key intermediate in the synthesis and exploration of novel bioactive molecules. Its core structure is associated with several therapeutic research areas. Notably, triazolothiadiazine derivatives have shown substantial anticancer and antiproliferative effects in vitro, with mechanisms of action that may include tubulin polymerization inhibition, disruption of the microtubule network, and induction of cell cycle arrest and apoptosis . Furthermore, this class of compounds has been investigated for its antimicrobial properties, including activity against various bacterial and fungal strains such as Candida species . Additional research avenues include its potential anti-inflammatory and analgesic effects, with some derivatives exhibiting efficacy comparable to standard drugs in experimental models . The structural motif of combining a triazole ring with a thiazine ring is a recognized strategy in the design of enzyme inhibitors , with some analogs acting as dual inhibitors of critical enzymes like PARP-1 and EGFR, which are relevant in oncology research . Handling and Usage WARNING : This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by qualified and trained laboratory personnel using appropriate safety equipment and procedures.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-14-9-8-13(10-15(14)25-2)16-11-17(23)22-19(26-16)20-18(21-22)12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQVWVNNJGCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioglycolic acid to yield the desired triazolothiazine compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolothiazinones and other triazolo-fused derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Variations

Compound Name Position 5 Substituent Position 2 Substituent Core Structure Molecular Formula Key References
5-(3,4-Dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (Target) 3,4-Dimethoxyphenyl Phenyl Triazolo[5,1-b][1,3]thiazinone C20H19N3O3S* N/A
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one 3,4-Dimethoxyphenyl 4-Chlorophenyl Triazolo[5,1-b][1,3]thiazinone C19H16ClN3O3S
5-(4-Chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one 4-Chlorophenyl 4-Methylphenyl Triazolo[5,1-b][1,3]thiazinone C20H16ClN3O2S*
3-(2,5-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (5F) 3,4-Dimethoxyphenyl 2,5-Dimethoxyphenyl Triazolo[3,4-b][1,3,4]thiadiazine C21H20N4O4S
(5E)-5-(3,4-Dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3,4-Dimethoxybenzylidene Phenyl Thiazolo[3,2-b][1,2,4]triazole C20H16N3O3S

*Molecular formulas for the target and 5-(4-chlorophenyl)-2-(p-tolyl) analog are inferred from structural analogs in the evidence.

Key Observations:

  • Position 5 Substituents: The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., ) is associated with enhanced electronic effects (electron-donating methoxy groups) that may improve binding to biological targets, such as PDE4 .
  • Position 2 Substituents: Phenyl groups (target compound) vs. 4-chlorophenyl or 4-methylphenyl (analogs) modulate solubility and steric interactions.
  • Core Structure: Triazolothiazinones (target and ) differ from triazolothiadiazines or thiazolotriazoles in ring size and heteroatom arrangement, influencing conformational flexibility and target selectivity.

Physicochemical Properties

  • Lipophilicity : Methoxy groups enhance hydrophilicity compared to chloro or methyl substituents, which may reduce metabolic clearance .

Biological Activity

5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors, including substituted phenyl and thiazole derivatives. The process can be summarized as follows:

  • Starting Materials : 3,4-dimethoxyphenyl derivatives and phenyl thioamide.
  • Reagents : Common reagents include bases like potassium t-butoxide and solvents such as tetrahydrofuran (THF).
  • Reaction Conditions : The reaction is usually conducted at elevated temperatures to facilitate cyclization.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds in the triazole family have been evaluated against various bacterial strains. One study reported that derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity Assays : Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related triazole derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells .

The biological activity is often attributed to the following mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Summary

The following table summarizes key biological activities associated with compounds related to this compound:

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntibacterialEscherichia coli32 - 128 µg/mL
AntibacterialStaphylococcus aureus64 µg/mL
AnticancerMCF-743.4 µM
AnticancerHCT-1166.2 µM

Case Studies

Several case studies highlight the efficacy of triazole derivatives in treating infections and cancers:

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial properties of various triazole compounds against clinical isolates of bacteria. The results indicated that certain modifications in the phenyl ring significantly enhanced antibacterial activity.
  • Case Study on Anticancer Properties :
    • Research involving MCF-7 cells demonstrated that treatment with triazole derivatives resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Q. What synthetic strategies are most effective for constructing the fused triazolo-thiazine core in this compound?

The synthesis typically involves multi-step reactions starting with precursor preparation (e.g., thiazole and triazole derivatives), followed by cyclization and functionalization. Key steps include:

  • Cyclocondensation : Using reagents like hydrazine hydrate or thiosemicarbazide to form the triazole ring .
  • Benzylidene introduction : Employing Knoevenagel condensation with dimethoxybenzaldehyde derivatives under basic conditions (e.g., piperidine) to attach the dimethoxyphenyl group .
  • Catalytic optimization : Solvents (DMF, ethanol) and catalysts (triethylamine) are critical for yield and purity . Methodological Tip : Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize side products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR (¹H/¹³C) : Assign peaks for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons, and thiazine/triazole protons .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the fused ring system and benzylidene substituents . Data Validation : Cross-validate with computational methods (DFT) to confirm electronic environments .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥95% purity) and quantify impurities via LC-MS .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) .
  • Structural analogs : Compare activity with derivatives (e.g., halogen-substituted vs. methoxy variants) to identify SAR trends . Case Study : A 2025 study found that minor impurities (≤5%) in dimethoxy derivatives reduced anticancer efficacy by 30% .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target selection : Prioritize enzymes (e.g., tubulin, topoisomerase II) based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with methoxy groups) .
  • Validation : Correlate docking scores (binding energy ≤ –8 kcal/mol) with experimental IC₅₀ values . Example : A 2024 study linked the compound’s thiazine ring to selective kinase inhibition via π-π stacking .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Prodrug design : Mask polar groups with esters or amides to enhance bioavailability . Data Insight : A 2023 study showed that fluorinated analogs increased plasma half-life by 2.5-fold .

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